molecular formula C7H8ClNO B1269084 (2-Amino-5-chlorophenyl)methanol CAS No. 37585-25-4

(2-Amino-5-chlorophenyl)methanol

Cat. No.: B1269084
CAS No.: 37585-25-4
M. Wt: 157.6 g/mol
InChI Key: CLKBZWDZDVOIGJ-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)methanol is an organic compound with the molecular formula C7H8ClNO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the second position and a chlorine atom at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Amino-5-chlorophenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-Amino-5-chlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-Amino-5-chlorobenzaldehyde. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions include moderate temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-5-chlorophenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-chlorophenyl)methanol is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This arrangement enhances its reactivity and allows for selective chemical modifications. The compound’s unique structure makes it valuable in the synthesis of specialized organic molecules and in various research applications .

Properties

IUPAC Name

(2-amino-5-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKBZWDZDVOIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343027
Record name 2-Amino-5-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37585-25-4
Record name 2-Amino-5-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chlorobenzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-5-chlorophenyl)methanol
Reactant of Route 2
(2-Amino-5-chlorophenyl)methanol
Reactant of Route 3
(2-Amino-5-chlorophenyl)methanol
Reactant of Route 4
(2-Amino-5-chlorophenyl)methanol
Reactant of Route 5
(2-Amino-5-chlorophenyl)methanol
Reactant of Route 6
(2-Amino-5-chlorophenyl)methanol

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